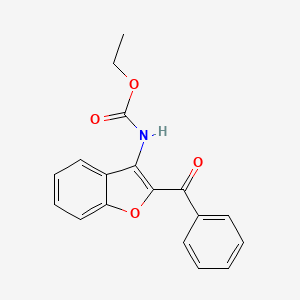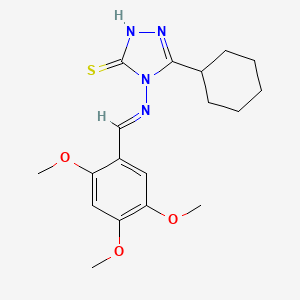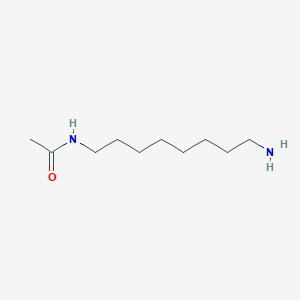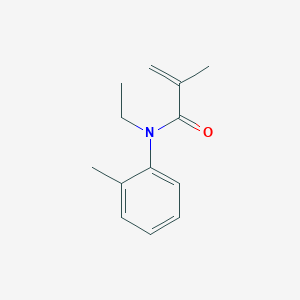
Iodo(triphenyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(triphenyl)plumbane: is an organolead compound with the chemical formula Pb(C6H5)3I It is a member of the organometallic compounds, specifically those containing lead This compound is characterized by the presence of a lead atom bonded to three phenyl groups and one iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodo(triphenyl)plumbane can be synthesized through several methods. One common method involves the reaction of triphenyllead chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:
Pb(C6H5)3Cl+NaI→Pb(C6H5)3I+NaCl
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Iodo(triphenyl)plumbane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as halides, thiols, and amines.
Oxidation Reactions: The lead center can be oxidized to higher oxidation states, leading to the formation of lead(IV) compounds.
Reduction Reactions: The compound can be reduced to form lead(II) species.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, sodium thiolate, and primary amines are commonly used. These reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include triphenyllead halides, triphenyllead thiolates, and triphenyllead amines.
Oxidation Reactions: Products include lead(IV) compounds such as lead dioxide.
Reduction Reactions: Products include lead(II) compounds such as lead acetate.
Aplicaciones Científicas De Investigación
Iodo(triphenyl)plumbane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds. It also serves as a precursor for the synthesis of other organolead compounds.
Biology: Research on the biological effects of organolead compounds includes studies on their toxicity and potential use in medicinal chemistry.
Medicine: While the use of organolead compounds in medicine is limited due to toxicity concerns, they are studied for their potential as radiopharmaceuticals.
Industry: this compound is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of iodo(triphenyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular functions and lead to toxic effects. The pathways involved include the inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparación Con Compuestos Similares
- (2,3,4,5,6-pentachlorophenyl)sulfanyl-triphenylplumbane
- (2-fluoro-5-nitrosophenoxy)-triphenylplumbane
- (3-chlorophenyl)-trimethylplumbane
- (4-chlorophenyl)sulfanyl-triphenylplumbane
- (4-ethenylphenyl)-triphenylplumbane
Comparison: Iodo(triphenyl)plumbane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other triphenylplumbane derivatives. For example, the iodine atom can participate in substitution reactions that are not possible with other substituents. Additionally, the electronic properties of the iodine atom influence the overall stability and reactivity of the compound.
Propiedades
Número CAS |
894-07-5 |
|---|---|
Fórmula molecular |
C18H15IPb |
Peso molecular |
565 g/mol |
Nombre IUPAC |
iodo(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.HI.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 |
Clave InChI |
VHBSAMHCLWNLKU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11963467.png)





![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11963500.png)

![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)




